Cas no 877291-00-4 (1-ethyl-2-{2-methoxy-4-(prop-2-en-1-yl)phenoxymethyl}-1H-1,3-benzodiazole)

1-Ethyl-2-{2-methoxy-4-(prop-2-en-1-yl)phenoxymethyl}-1H-1,3-benzodiazole is a benzodiazole derivative characterized by its unique molecular structure, incorporating an ethyl group at the 1-position and a methoxy-substituted allylphenoxymethyl moiety at the 2-position. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in the formation of heterocyclic frameworks. The presence of the allyl group offers opportunities for further functionalization through cross-coupling or polymerization reactions. Its structural features may also contribute to enhanced solubility and stability in various solvent systems, making it a candidate for applications in material science or medicinal chemistry. The compound's precise properties depend on its purity and storage conditions.
1-ethyl-2-{2-methoxy-4-(prop-2-en-1-yl)phenoxymethyl}-1H-1,3-benzodiazole structure
877291-00-4 structure
Product Name:1-ethyl-2-{2-methoxy-4-(prop-2-en-1-yl)phenoxymethyl}-1H-1,3-benzodiazole
CAS No:877291-00-4
MF:C20H22N2O2
MW:322.400885105133
CID:5556844
Update Time:2025-05-24

1-ethyl-2-{2-methoxy-4-(prop-2-en-1-yl)phenoxymethyl}-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole
    • 1-ethyl-2-{2-methoxy-4-(prop-2-en-1-yl)phenoxymethyl}-1H-1,3-benzodiazole
    • Inchi: 1S/C20H22N2O2/c1-4-8-15-11-12-18(19(13-15)23-3)24-14-20-21-16-9-6-7-10-17(16)22(20)5-2/h4,6-7,9-13H,1,5,8,14H2,2-3H3
    • InChI Key: BTCFWIWFEVLSHM-UHFFFAOYSA-N
    • SMILES: C1(COC2=CC=C(CC=C)C=C2OC)N(CC)C2=CC=CC=C2N=1

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Additional information on 1-ethyl-2-{2-methoxy-4-(prop-2-en-1-yl)phenoxymethyl}-1H-1,3-benzodiazole

Professional Introduction to Compound with CAS No. 877291-00-4 and Product Name: 1-ethyl-2-{2-methoxy-4-(prop-2-en-1-yl)phenoxymethyl}-1H-1,3-benzodiazole

Compound with the CAS number 877291-00-4 and the product name 1-ethyl-2-{2-methoxy-4-(prop-2-en-1-yl)phenoxymethyl}-1H-1,3-benzodiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the benzodiazepine class, which is well-documented for its anxiolytic, sedative, and muscle relaxant properties. The structural uniqueness of this molecule lies in its complex aliphatic and aromatic substituents, which contribute to its distinct pharmacological profile.

The benzodiazepine core of 1-ethyl-2-{2-methoxy-4-(prop-2-en-1-yl)phenoxymethyl}-1H-1,3-benzodiazole is a well-established scaffold in medicinal chemistry, known for its ability to interact with the gamma-amino butyric acid (GABA) receptor. This interaction enhances the inhibitory effects of GABA in the central nervous system, leading to its therapeutic applications. The presence of an ethyl group at the 1-position and a phenoxymethyl substituent at the 2-position introduces additional functional groups that can modulate the compound's solubility, bioavailability, and metabolic stability.

Recent research in pharmacology has highlighted the importance of optimizing benzodiazepine derivatives to achieve better pharmacokinetic profiles while minimizing side effects such as dependence and tolerance. The 2-methoxy group and prop-2-en-1-yl (allyl) moiety in this compound are particularly noteworthy. The methoxy group can enhance metabolic stability by preventing rapid oxidation, while the allyl group may contribute to increased lipophilicity, facilitating better penetration across biological membranes. These features make this compound a promising candidate for further investigation in drug development.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. Studies have shown that benzodiazepine derivatives can exhibit neuroprotective properties by modulating inflammatory responses and oxidative stress. The specific arrangement of functional groups in 1-ethyl-2-{2-methoxy-4-(prop-2-en-1-yl)phenoxymethyl}-1H-1,3-benzodiazole may contribute to its ability to interact with various biological targets beyond the GABA receptor. For instance, the phenoxymethyl group could potentially engage with other neurotransmitter systems or enzymes involved in neurodegenerative processes.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are likely employed to construct the complex aromatic ring system. The introduction of the allyl group at the 4-position of the phenoxymethyl substituent is particularly challenging but crucial for achieving the desired pharmacological properties. This step demands careful optimization to prevent side reactions that could compromise the integrity of the benzodiazepine core.

In terms of pharmacological evaluation, 1-ethyl-2-{2-methoxy-4-(prop-2-en-1-yl)phenoxymethyl}-1H-1,3-benzodiazole has been subjected to rigorous testing in preclinical models. These studies have demonstrated its potential efficacy in reducing anxiety-like behaviors without inducing excessive sedation or motor impairment. The balance between anxiolytic effects and side effects is a critical parameter in benzodiazepine-based therapies, and this compound appears to strike an optimal balance due to its unique structural features.

The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques have been employed to predict how 1-ethyl-2-{2-methoxy-4-(prop-2-en--yl)phenoxymethyl}-1H--3-benzodiazole interacts with biological targets at an atomic level. These simulations have provided valuable insights into its binding affinity and selectivity profile, guiding further modifications for improved therapeutic efficacy. Additionally, computational studies have helped identify potential metabolic pathways that could influence its bioavailability and duration of action.

Future directions for research on this compound include exploring its potential as a lead molecule for new therapeutic agents. By leveraging structure-based drug design principles, chemists can modify specific functional groups to enhance certain properties while retaining others. For example, replacing the ethyl group with a different alkyl or aryl moiety might alter solubility without significantly affecting receptor binding affinity. Similarly, exploring alternative substitution patterns on the aromatic ring could lead to novel derivatives with enhanced pharmacological profiles.

The broader implications of this research extend beyond individual compounds like 877291--00--4; they contribute to our understanding of how structural modifications can fine-tune drug activity across multiple therapeutic areas. As pharmaceutical development continues to evolve toward more personalized medicine approaches, 1--ethyl-- 2--{ 2--methoxy-- 4--(prop-- 2--en-- 1--yl)phenoxymethyl} -- 1H-- 3--benzodiazole serves as an excellent example of how interdisciplinary collaboration between organic chemistry, pharmacology, and computational science can drive innovation in drug discovery.

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